Sodium thioantimonate

Description

Properties

InChI |

InChI=1S/3Na.3H2S.S.Sb/h;;;3*1H2;;/q3*+1;;;;;/p-3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZSTSSPKIVXEO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

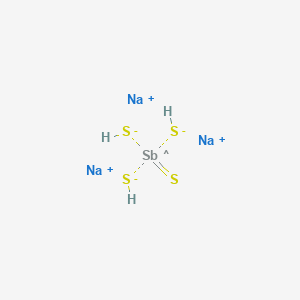

Canonical SMILES |

[Na+].[Na+].[Na+].[SH-].[SH-].[SH-].S=[Sb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Na3S4Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13776-84-6 | |

| Record name | Antimonate(3-), tetrathioxo-, sodium (1:3), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium tetrathioantimonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM THIOANTIMONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0I6VDX5GA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Sodium Thioantimonate Nonahydrate (Schlippe's Salt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of sodium thioantimonate nonahydrate, commonly known as Schlippe's salt (Na₃SbS₄·9H₂O). This document details the crystallographic parameters, experimental protocols for its characterization, and the synthesis of the compound, serving as a critical resource for professionals in materials science and chemical research.

Introduction

This compound nonahydrate is an inorganic compound notable for its well-defined crystal structure.[1] It consists of tetrahedral tetrathioantimonate(V) anions, [SbS₄]³⁻, and hydrated sodium cations, [Na(H₂O)ₓ]⁺.[1] The nine water molecules are integral to the crystal lattice, surrounding the sodium ions.[2] This guide synthesizes crystallographic data to present a detailed structural analysis.

Crystallographic Data

The crystal structure of this compound nonahydrate has been meticulously determined using single-crystal X-ray and neutron diffraction techniques. The compound crystallizes in the cubic space group P2₁3. The following tables summarize the key crystallographic data, atomic coordinates, bond lengths, and bond angles.

Table 1: Crystallographic Parameters

| Parameter | Value | Reference |

| Formula | Na₃SbS₄·9H₂O | --INVALID-LINK-- |

| Crystal System | Cubic | [2] |

| Space Group | P2₁3 | [2][3] |

| Unit Cell Parameter (a) | 11.957(3) Å | [3] |

| Volume (V) | 1709.6(1) ų | --INVALID-LINK-- |

| Formula Units (Z) | 4 | --INVALID-LINK-- |

| Calculated Density | 1.806 g/cm³ | [1] |

Table 2: Atomic Coordinates and Isotropic Displacement Parameters (Uiso) from X-ray Diffraction

| Atom | Wyckoff | x | y | z | Uiso (Ų) |

| Sb | 4a | 0.2801(1) | 0.2801(1) | 0.2801(1) | 0.016(1) |

| S | 4a | 0.4428(1) | 0.4428(1) | 0.4428(1) | 0.028(1) |

| S(2) | 12b | 0.3587(1) | 0.2118(1) | 0.0818(1) | 0.031(1) |

| Na(1) | 4a | 0.0128(2) | 0.0128(2) | 0.0128(2) | 0.030(1) |

| Na(2) | 4a | 0.5213(2) | 0.5213(2) | 0.5213(2) | 0.027(1) |

| Na(3) | 4a | 0.7811(2) | 0.7811(2) | 0.7811(2) | 0.028(1) |

| O(1) | 12b | 0.1601(3) | 0.0038(4) | 0.8625(3) | 0.041(2) |

| O(2) | 12b | 0.6698(3) | 0.5181(4) | 0.3703(3) | 0.038(2) |

| O(3) | 12b | 0.9312(3) | 0.7711(4) | 0.6322(3) | 0.040(2) |

Data sourced from the refinement of Na₃SbS₄·9H₂O by X-ray diffraction as reported in Acta Crystallographica B35 (1979) 19-25.

Table 3: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| Sb-S(1) | 2.335(2) | S(1)-Sb-S(2) | 109.8(1) |

| Sb-S(2) | 2.330(2) | S(2)-Sb-S(2') | 109.1(1) |

| Na(1)-O(1) | 2.385(4) | ||

| Na(2)-O(2) | 2.410(4) | ||

| Na(3)-O(3) | 2.378(4) |

Data reflects the tetrahedral coordination of the [SbS₄]³⁻ anion, with Sb-S distances of approximately 2.33 Å.[1] The sodium ions are coordinated by water molecules.

Experimental Protocols

The definitive crystal structure of this compound nonahydrate was determined through a combination of single-crystal X-ray and neutron diffraction studies. Below are the detailed methodologies employed in these seminal experiments.

Synthesis and Crystal Growth

-

Traditional Aqueous Method: Schlippe's salt is traditionally synthesized by the reaction of antimony trisulfide (Sb₂S₃) and elemental sulfur with an aqueous sodium sulfide (B99878) (Na₂S) solution.[1] An alternative method involves dissolving antimony trisulfide and sulfur in a sodium hydroxide (B78521) solution.

-

High-Energy Ball Milling: A more rapid, solvent-free synthesis can be achieved through high-energy ball milling of antimony trisulfide, sodium sulfide, and sulfur. This mechanochemical method can produce high-purity this compound nonahydrate in a significantly shorter time.

-

Recrystallization: For single-crystal diffraction studies, the crude product is recrystallized from distilled water. This process yields light yellow-green, truncated tetrahedral crystals suitable for diffraction experiments.

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.5 mm) is selected and mounted on a goniometer head.

-

Data Collection:

-

Diffractometer: Automated four-circle diffractometer.

-

X-ray Source: Mo Kα radiation (λ = 0.71073 Å).

-

Temperature: Room temperature (293 K).

-

Data Collection Method: ω-2θ scan mode.

-

-

Structure Solution and Refinement:

-

The structure is solved using direct methods and refined by full-matrix least-squares on F².

-

Anisotropic displacement parameters are refined for all non-hydrogen atoms.

-

Hydrogen atom positions are typically determined from difference Fourier maps and refined isotropically.

-

Single-Crystal Neutron Diffraction

-

Crystal Preparation: A large single crystal of deuterated this compound (Na₃SbS₄·9D₂O) is used to minimize incoherent scattering from hydrogen.

-

Data Collection:

-

Diffractometer: Four-circle neutron diffractometer.

-

Neutron Wavelength: Monochromatic neutron beam (e.g., λ ≈ 1.05 Å).

-

Temperature: Room temperature.

-

-

Structure Refinement:

-

The refinement is based on the model from the X-ray diffraction data.

-

Neutron diffraction data allows for the precise localization of deuterium (B1214612) atoms due to their larger scattering cross-section compared to X-rays.

-

Anisotropic displacement parameters are refined for all atoms.

-

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound nonahydrate.

Caption: Workflow for Crystal Structure Determination.

This diagram outlines the key stages from synthesis to the final refined crystal structure model, highlighting the complementary nature of X-ray and neutron diffraction techniques.

References

- 1. Sodium thioantimoniate - Wikipedia [en.wikipedia.org]

- 2. This compound nonahydrate | H21Na3O9S4Sb | CID 71312650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rapid synthesis process and characterization for high purity sodium thioantimoniate nonahydrate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Schlippe's Salt (CAS No. 10101-91-4) for Researchers and Drug Development Professionals

Introduction

Schlippe's salt, identified by CAS number 10101-91-4, is the nonahydrate form of sodium thioantimonate (Na₃SbS₄·9H₂O).[1][2] Named after its discoverer, Johann Karl Friedrich von Schlippe, this inorganic sulfosalt is characterized by its tetrahedral tetrathioantimonate(V) anions (SbS₄³⁻) and hydrated sodium cations.[1] While historically significant in qualitative inorganic analysis, recent interest in Schlippe's salt has been renewed due to its applications in materials science, particularly as a solid-state electrolyte in sodium-ion batteries.[3][4] For drug development professionals, Schlippe's salt represents a versatile, water-soluble precursor for the synthesis of novel antimony-containing compounds with potential therapeutic applications. Although not a therapeutic agent itself, its utility as a starting material for generating libraries of organoantimony compounds for biological screening is of significant interest, given the known pharmacological activities of other antimony compounds.[5][6]

Physicochemical and Structural Data

A comprehensive summary of the key quantitative data for Schlippe's salt is presented below, offering a valuable resource for researchers in its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of Schlippe's Salt

| Property | Value | Reference(s) |

| Chemical Formula | Na₃SbS₄·9H₂O | [1] |

| Molecular Weight | 481.13 g/mol (nonahydrate) | [4] |

| 272.99 g/mol (anhydrous) | [4] | |

| Appearance | Colorless to yellow crystals | [4] |

| Density | 1.806 g/cm³ | [1][4] |

| Melting Point | 87 °C | [1][4] |

| Boiling Point | Decomposes at 234 °C | [4] |

| Water Solubility | 13.4 g/100g H₂O (0°C) | [4] |

| 27.9 g/100g H₂O (20°C) | [4] | |

| 88.3 g/100g H₂O (80°C) | [4] | |

| Alcohol Solubility | Insoluble | [4] |

Table 2: Crystallographic and Structural Data

| Parameter | Value | Reference(s) |

| Crystal System | Not specified in search results | |

| Anion Structure | Tetrahedral SbS₄³⁻ | [1] |

| Sb-S Bond Distance | 2.33 Å | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of Schlippe's salt are crucial for its application in research. Two primary protocols are outlined below: a traditional aqueous method and a modern, rapid synthesis via high-energy ball milling.

Protocol 1: Traditional Aqueous Synthesis of Schlippe's Salt

This method is based on the reaction of antimony trisulfide with sulfur and an aqueous solution of sodium sulfide (B99878).

Materials:

-

Antimony trisulfide (Sb₂S₃), finely powdered

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) or anhydrous sodium sulfide (Na₂S)

-

Sulfur powder

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

In a casserole, combine 67 g of finely powdered antimony trisulfide, 140 g of sodium sulfide nonahydrate (or 47 g of anhydrous sodium sulfide with an additional 93 ml of water), and 13 g of powdered sulfur with 150 ml of water.

-

Heat the mixture and maintain it at boiling temperature for 15 minutes with constant stirring.

-

Filter the hot solution to remove any unreacted solids. Rinse the residue with hot water containing a small amount of sodium hydroxide, adding the rinsing to the filtrate to bring the total volume to approximately 250 ml.

-

Allow the hot filtrate to cool and crystallize.

-

Collect the crystals by filtration. The mother liquor can be concentrated by evaporation to yield a second crop of crystals.

-

If a brownish precipitate forms, add a small amount of 6 N sodium hydroxide solution until the solution clears.

-

Wash the collected crystals with a small amount of ethanol and dry them in a desiccator over calcium oxide.

Protocol 2: Rapid Synthesis of Schlippe's Salt via High-Energy Ball Milling

This innovative method allows for the high-purity synthesis of Schlippe's salt in a significantly shorter timeframe.[3][7]

Materials:

-

Antimony (Sb) powder

-

Sulfur (S) powder

-

Sodium sulfide (Na₂S) powder

Equipment:

-

High-energy ball mill with stainless steel vials and balls

-

Rotary evaporator

Procedure:

-

Combine stoichiometric amounts of antimony powder, sulfur powder, and sodium sulfide powder in a stainless steel ball milling vial.

-

Perform high-energy ball milling for a specified duration (e.g., approximately four hours) to induce a complete reaction.[3]

-

After milling, dissolve the resulting powder in a suitable solvent (e.g., water).

-

Use a rotary evaporator to rapidly remove the solvent and recover the high-purity Schlippe's salt crystals.

-

The resulting product can be further characterized by X-ray diffraction (XRD) and other analytical techniques to confirm its crystal structure and purity.[3]

Visualizing Workflows and Potential Applications

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the rapid synthesis of Schlippe's salt and a conceptual pathway for its application in drug discovery.

References

- 1. CN104745840B - A kind of method of schlippe's salt smelting metal antimony - Google Patents [patents.google.com]

- 2. Sodium thioantimoniate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Rapid synthesis process and characterization for high purity sodium thioantimoniate nonahydrate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances on antimony(III/V) compounds with potential activity against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Perspectives of antimony compounds in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Professionals in Solid-State Battery Development

An In-depth Technical Guide to the Tetragonal and Cubic Phases of Sodium Thioantimonate (Na₃SbS₄)

This compound (Na₃SbS₄), also known as Schlippe's salt in its hydrated form, has emerged as a highly promising solid electrolyte material for all-solid-state sodium-ion batteries.[1][2] Its appeal lies in a combination of high ionic conductivity, good chemical stability, and the potential for low-cost synthesis.[2][3] This material primarily exists in two polymorphic forms: a tetragonal phase, which is typically stable at room temperature, and a cubic phase that emerges at elevated temperatures.[3][4] Understanding the distinct structural and electrochemical properties of these two phases is critical for optimizing the performance and stability of next-generation energy storage devices.

This technical guide provides a comprehensive comparison of the tetragonal and cubic phases of Na₃SbS₄, detailing their crystal structures, synthesis protocols, comparative properties, and the dynamics of their phase transition.

Crystal Structure and Phase Transition

The arrangement of atoms within the crystal lattice is fundamental to the properties of Na₃SbS₄, particularly its ability to conduct sodium ions. The tetragonal and cubic phases, while chemically identical, exhibit distinct structural arrangements that influence their performance as solid electrolytes.

The room-temperature stable form is the tetragonal phase , which belongs to the P-42₁c space group.[1] At elevated temperatures, typically around 170°C, it undergoes a reversible phase transition to the high-temperature cubic phase .[5] This cubic structure is characterized by a more symmetrical arrangement of atoms.[4] The transition from the tetragonal to the cubic phase can also be induced by other means, such as high-energy ball milling or the application of pressure.[6][7] Specifically, a pressure of approximately 2.9 GPa can trigger the transition to the cubic phase.[7]

The cubic phase is often considered more favorable for fast ion conduction due to its three-dimensional diffusion pathways.[4] However, experimental and computational studies have shown that both phases can exhibit high ionic conductivity, with the values being in the same order of magnitude.[1][8]

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for both the tetragonal and cubic phases of Na₃SbS₄.

| Property | Tetragonal Phase (t-Na₃SbS₄) | Cubic Phase (c-Na₃SbS₄) |

| Space Group | P-42₁c | I-43m |

| Lattice System | Tetragonal | Cubic |

| Lattice Parameters | a = b = 7.1597(5) Å, c = 7.2906(6) Å | a = b = c = 7.1910(7) Å |

(Data sourced from references[1])

Phase Transition Pathway

The reversible transition between the tetragonal and cubic phases is a key characteristic of Na₃SbS₄. This transition can be influenced by temperature, pressure, and mechanical forces, making it possible to tune the material's properties through processing.

Experimental Protocols

The synthesis method employed is crucial in determining the final phase and purity of the this compound. Below are detailed protocols for synthesizing both the tetragonal and cubic phases.

Synthesis of Tetragonal Na₃SbS₄ (Solid-State Reaction)

This method produces the thermodynamically stable tetragonal phase.

-

Precursors: Sodium granules (Na), antimony powder (Sb), and sulfur powder (S) are used as starting materials.

-

Stoichiometry: The precursors are weighed in an argon-filled glovebox to achieve a molar ratio of Na:Sb:S = 3:1:4.

-

Mixing and Sealing: The weighed materials are thoroughly mixed and placed in a glassy carbon crucible. The crucible is then sealed under vacuum in a quartz tube.

-

Heating Profile: The sealed quartz tube is slowly heated in a furnace to 700°C.

-

Dwelling: The mixture is held at 700°C for 12 hours to ensure a complete reaction.

-

Cooling: The furnace is then turned off, allowing the product to cool naturally to room temperature.

-

Product: The resulting material is tetragonal Na₃SbS₄.[1]

Synthesis of Cubic Na₃SbS₄ (High-Energy Ball Milling)

This mechanochemical method can produce the high-temperature cubic phase at room temperature.[4][6]

-

Precursor: Tetragonal Na₃SbS₄ synthesized via the solid-state reaction method is used as the starting material. Alternatively, Na₂S, Sb, and S powders can be used directly.

-

Milling Preparation: The precursor powder is loaded into a milling jar with milling balls (e.g., zirconia) inside an argon-filled glovebox to prevent exposure to air and moisture.

-

Milling Parameters: The high-energy ball milling is performed at a specific rotational speed (e.g., 250 rpm) for a set duration. The exact time can vary but is a critical parameter.[1]

-

Phase Transformation: The mechanical energy from the ball milling process induces the phase transition from tetragonal to cubic.[6]

-

Product: The resulting powder is cubic Na₃SbS₄.[1]

General Synthesis and Characterization Workflow

The synthesis and subsequent characterization of Na₃SbS₄ phases follow a systematic workflow to ensure material quality and to verify the desired properties.

Comparative Analysis of Physicochemical Properties

The performance of Na₃SbS₄ as a solid electrolyte is dictated by a range of properties that differ between the tetragonal and cubic phases.

| Property | Tetragonal Phase (t-Na₃SbS₄) | Cubic Phase (c-Na₃SbS₄) | Notes |

| Room Temperature Ionic Conductivity (σ) | 0.8 - 3 mS/cm | ~1 mS/cm (can be higher with doping) | Both phases exhibit high ionic conductivity.[3][9][10] The cubic phase is generally considered to have the potential for higher conductivity.[1][8] |

| Activation Energy for Na⁺ Conduction (Ea) | 0.21 - 0.3 eV | 0.06 eV | The lower activation energy of the cubic phase suggests a more favorable pathway for ion migration.[1][9] |

| Thermal Stability | Stable at room temperature. Transitions to cubic phase above ~170°C.[5] | Stable at high temperatures. Can be preserved at room temperature through mechanochemical synthesis.[3][8] | The cubic phase is the high-temperature polymorph.[1] |

| Electrochemical Stability Window | Stable over a wide voltage window (approx. 0.5-5V vs. Na/Na⁺).[3] | Similar wide electrochemical stability window. | Both phases show good compatibility with metallic sodium anodes.[3] |

| Raman Spectroscopy Peaks | Characteristic peaks at 368 cm⁻¹ (symmetric stretching) and 389/410 cm⁻¹ (asymmetric stretching) of the SbS₄ group.[3] | Similar characteristic peaks, though subtle shifts and broadening may occur due to the change in symmetry. | Raman spectroscopy is a useful tool for phase identification.[3] |

Conclusion

Both the tetragonal and cubic phases of this compound stand out as promising candidates for solid electrolytes in all-solid-state sodium-ion batteries. The tetragonal phase offers stability at room temperature, while the cubic phase, traditionally a high-temperature polymorph, can be synthesized at room temperature via mechanochemical methods and exhibits a lower activation energy for sodium-ion transport.[1][6]

The choice between the two phases may depend on the specific application and processing capabilities. Doping strategies are also being explored to stabilize the highly conductive cubic phase at room temperature and further enhance its ionic conductivity.[11] Continued research into the synthesis, characterization, and interfacial properties of both the tetragonal and cubic phases will be crucial in unlocking the full potential of Na₃SbS₄ for next-generation energy storage solutions.

References

- 1. arxiv.org [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. This compound Research Chemical [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound (13776-84-6) for sale [vulcanchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Vacancy‐Contained Tetragonal Na3SbS4 Superionic Conductor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Achievement of high ionic conductivity and electrochemical stability by W/Sn-doped Na3SbS4 conductors designed for all-solid-state sodium-ion batteries - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of Sodium Thioantimonate Nonahydrate (Na₃SbS₄·9H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of sodium thioantimonate nonahydrate (Na₃SbS₄·9H₂O), commonly known as Schlippe's salt. This document synthesizes crystallographic, thermal, solubility, and spectroscopic data from various scientific sources to serve as a detailed resource for professionals in research and development.

Crystallographic and Structural Properties

This compound nonahydrate crystallizes in a cubic system, a key characteristic that defines many of its physical properties. The structure consists of discrete, tetrahedral tetrathioantimonate(V) anions, [SbS₄]³⁻, and hydrated sodium cations, [Na(H₂O)ₓ]⁺.[1] The nine water molecules are integral to the crystal lattice, surrounding the sodium ions.[1] This arrangement, however, results in a lack of connected tunnels for sodium ion transport, leading to lower ionic conductivity compared to its anhydrous counterpart.[1][2]

Table 1: Crystallographic Data for Na₃SbS₄·9H₂O

| Parameter | Value | Reference |

| Crystal System | Cubic | [1] |

| Space Group | P2₁3 | [1] |

| Lattice Parameter (a) | ~8.6420 Å - 9.0227 Å | [1] |

| Molar Mass | 434.27 g/mol | [3] |

| Density | 1.806 g/cm³ | [3][4] |

Thermal Properties

The thermal stability of Na₃SbS₄·9H₂O is intrinsically linked to its water of hydration. Thermogravimetric analysis (TGA) reveals a multi-step dehydration process upon heating. A significant weight loss occurs before 100°C, with a subsequent smaller loss around 175°C.[2] In-situ X-ray diffraction studies confirm that these correspond to a step-by-step removal of water molecules, which are associated with different hydrogen bonding environments (H-O-H and H-O-S).[2] Under an inert atmosphere like nitrogen, the compound is stable, but it undergoes oxidation in the presence of air at elevated temperatures, forming Sb₂S₃, Sb₂O₃, and Na₂SO₄.[5]

Table 2: Thermal Decomposition Data for Na₃SbS₄·9H₂O

| Property | Value/Observation | Conditions | Reference |

| Melting Point | 87°C | - | [4][6] |

| Decomposition | Decomposes at 234°C | - | [4][6] |

| Dehydration | Two-step process: major loss < 100°C, minor loss ~175°C | Heating under N₂ at 5°C/min | [2] |

| Enthalpy of Dehydration | -1106 J/g to -1112 J/g | - | [5] |

Solubility

Schlippe's salt is soluble in water, and its solubility increases significantly with temperature. It is, however, insoluble in alcohol and is decomposed by weak acids.[4][6]

Table 3: Solubility of Na₃SbS₄·9H₂O in Water

| Temperature (°C) | Solubility (g anhydrous/100 g H₂O) | Reference |

| 0 | 13.4 | [4][6] |

| 20 | 27.9 | [4][6] |

| 80 | 88.3 | [4][6] |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Raman spectroscopy, is a valuable tool for characterizing the [SbS₄]³⁻ anion. While often used to study the anhydrous form, the Raman spectrum of Na₃SbS₄·9H₂O is distinct. The air-exposed anhydrous Na₃SbS₄, which readily hydrates, shows a Raman spectrum consistent with that of Na₃SbS₄·9H₂O, characterized by a shift in the asymmetric stretching vibrations of the SbS₄ group to around 380 cm⁻¹ and a broad absorption hump at 3400 cm⁻¹ corresponding to absorbed water.[2]

Experimental Protocols

5.1. X-ray Diffraction (XRD)

-

Objective: To determine the crystal structure, phase purity, and lattice parameters.

-

Methodology: A powdered sample of Na₃SbS₄·9H₂O is subjected to a monochromatic X-ray beam. The diffracted X-rays are detected at various angles (2θ). The resulting diffraction pattern is then compared with standard diffraction patterns from databases (e.g., ICSD #47291 for the anhydrous form) to identify the crystalline phases.[7] For in-situ studies, the sample is heated on a stage within the diffractometer, and patterns are collected at different temperatures to observe phase transitions.[2]

5.2. Thermogravimetric Analysis (TGA)

-

Objective: To study the thermal stability and dehydration process.

-

Methodology: A small, precisely weighed sample of Na₃SbS₄·9H₂O is heated at a constant rate (e.g., 5°C/min) in a controlled atmosphere (e.g., nitrogen).[2] The change in mass of the sample is recorded as a function of temperature. The resulting TGA curve reveals the temperatures at which dehydration and decomposition occur.

5.3. Scanning Electron Microscopy (SEM)

-

Objective: To observe the morphology and particle size of the crystals.

-

Methodology: A sample of Na₃SbS₄·9H₂O is mounted on a sample holder and coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging. A focused beam of electrons is scanned over the surface of the sample. The interaction of the electron beam with the sample produces various signals that are used to generate an image of the surface topography.[7]

Visualizations

Caption: A diagram illustrating the components of the cubic crystal structure of Na₃SbS₄·9H₂O.

Caption: A workflow diagram for the physical characterization of Na₃SbS₄·9H₂O.

References

- 1. This compound Research Chemical [benchchem.com]

- 2. osti.gov [osti.gov]

- 3. Sodium thioantimoniate - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. Rapid synthesis process and characterization for high purity sodium thioantimoniate nonahydrate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. This compound | 13776-84-6 [chemicalbook.com]

- 7. dspace.mit.edu [dspace.mit.edu]

Vibrational Signatures of Sodium Thioantimonate: A Technical Guide to Raman Spectroscopy Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the vibrational modes of sodium thioantimonate (Na₃SbS₄) and its hydrated form, Schlippe's salt (Na₃SbS₄·9H₂O), utilizing Raman spectroscopy. A comprehensive understanding of these vibrational characteristics is crucial for material identification, quality control, and the development of novel applications, particularly in the field of solid-state electrolytes for sodium-ion batteries.

Core Principles of Vibrational Modes in this compound

This compound is an inorganic compound that exists in both anhydrous and hydrated forms. The fundamental building block of this compound is the tetrathioantimonate(V) anion, [SbS₄]³⁻, which has a tetrahedral geometry. The vibrational modes observed in Raman spectroscopy primarily arise from the stretching and bending motions of the Sb-S bonds within this anion.

The local symmetry of the [SbS₄]³⁻ ion is Td, which predicts four fundamental vibrational modes:

-

ν₁ (A₁): Symmetric stretching mode (Raman active)

-

ν₂ (E): Symmetric bending mode (Raman active)

-

ν₃ (F₂): Asymmetric stretching mode (Raman and IR active)

-

ν₄ (F₂): Asymmetric bending mode (Raman and IR active)

In the solid state, the crystal lattice can influence these modes, potentially leading to the splitting of degenerate modes and the appearance of additional lattice vibrations at lower frequencies.

Quantitative Analysis of Raman Active Modes

The following tables summarize the experimentally observed Raman active vibrational modes for different forms of this compound. These values are compiled from various research studies and provide a basis for the identification and characterization of these materials.

Table 1: Raman Vibrational Modes of Anhydrous this compound (Na₃SbS₄)

| Raman Shift (cm⁻¹) | Assignment | Reference |

| 410 / 389 | νₐ (Asymmetric Stretching) | [1] |

| 368 | νₛ (Symmetric Stretching) | [1] |

| 402 / 382 | νₐ (Asymmetric Stretching) | [2] |

| 359 | νₛ (Symmetric Stretching) | [2] |

| 189 | δₑ (Deformational) | [2] |

| 155 | δբ (Deformational) | [2] |

| 405 / 384 | Stretching Vibrations | [3] |

| 363 | Stretching Vibrations | [3] |

Table 2: Raman Vibrational Modes of this compound Nonahydrate (Na₃SbS₄·9H₂O - Schlippe's Salt)

| Raman Shift (cm⁻¹) | Assignment | Reference |

| 380 | νₐ (Asymmetric Stretching) of SbS₄ | [1][4] |

| ~3400 | Broad hump corresponding to absorbed H₂O | [1][4] |

Note: The Raman spectrum of the air-exposed sample of Na₃SbS₄ is consistent with that of Na₃SbS₄·9H₂O.[1][4]

Experimental Protocols

While specific experimental parameters can vary between studies, a general methodology for obtaining Raman spectra of this compound is outlined below. This protocol is based on standard practices in Raman spectroscopy.

Sample Preparation

-

Anhydrous Na₃SbS₄: Due to its sensitivity to moisture, anhydrous this compound should be handled in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen). The sample is typically a fine powder. For analysis, a small amount of the powder can be pressed onto a suitable substrate (e.g., a glass slide or a specialized sample holder).

-

Na₃SbS₄·9H₂O (Schlippe's Salt): This hydrated form is more stable in air. The crystalline powder can be directly mounted on a microscope slide for analysis.

Instrumentation and Data Acquisition

-

Raman Spectrometer: A confocal Raman microscope is commonly used.

-

Excitation Laser: A laser with a wavelength in the visible or near-infrared region (e.g., 532 nm, 633 nm, or 785 nm) is typically employed. The choice of laser wavelength can be critical to avoid fluorescence from the sample or impurities.

-

Laser Power: The laser power should be kept low to prevent thermal degradation of the sample. A typical starting point is a few milliwatts at the sample.

-

Objective Lens: A high numerical aperture objective (e.g., 50x or 100x) is used to focus the laser onto the sample and collect the scattered light.

-

Grating: A grating with a suitable groove density (e.g., 600 or 1200 grooves/mm) is selected to achieve the desired spectral resolution.

-

Detector: A sensitive CCD (charge-coupled device) detector is used to record the Raman spectrum.

-

Acquisition Time and Accumulations: The signal-to-noise ratio is improved by increasing the acquisition time and the number of accumulations. Typical values might be 10-60 seconds per acquisition and 2-10 accumulations.

-

Calibration: The spectrometer should be calibrated using a known standard (e.g., a silicon wafer) before sample analysis.

Visualization of Experimental Workflow and Material Relationships

The following diagrams illustrate the general experimental workflow for Raman spectroscopy of this compound and the relationship between the anhydrous and hydrated forms.

Caption: Experimental workflow for Raman spectroscopy of this compound.

Caption: Relationship between anhydrous and hydrated this compound and their Raman signatures.

References

- 1. osti.gov [osti.gov]

- 2. Vacancy‐Contained Tetragonal Na3SbS4 Superionic Conductor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-performance all-solid-state electrolyte for sodium batteries enabled by the interaction between the anion in salt and Na3SbS4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Band Structure of Sodium Thioantimonate (Na₃SbS₄)

Authored for: Researchers, Scientists, and Drug Development Professionals December 22, 2025

Abstract

Sodium thioantimonate (Na₃SbS₄) has emerged as a highly promising solid-state electrolyte for next-generation all-solid-state sodium-ion batteries due to its high ionic conductivity and favorable chemical stability. A fundamental understanding of its electronic band structure is critical to optimizing its performance and exploring its potential in other applications. This technical guide provides a comprehensive overview of the electronic properties of Na₃SbS₄, amalgamating theoretical and experimental findings. It details the material's crystal structure, the nature of its electronic bands, and the computational and experimental protocols used for its characterization.

Introduction

Na₃SbS₄ is a ternary chalcogenide that has garnered significant attention primarily as a superionic conductor.[1] Its utility as a solid electrolyte in batteries hinges on its ability to transport Na⁺ ions efficiently while effectively blocking electron transport. The electronic band gap is a key parameter governing this electronic insulation. This guide delves into the core electronic characteristics of Na₃SbS₄, providing a detailed analysis based on first-principles calculations and experimental data.

Crystallographic Properties

The electronic band structure of a material is intrinsically linked to its crystal structure. Na₃SbS₄ is known to exist in two primary polymorphs: a room-temperature tetragonal phase and a high-temperature cubic phase.[2] The transition between these phases is reversible and occurs at elevated temperatures.[3] Doping, for instance with tungsten (W), can stabilize the cubic phase at room temperature.[4][5]

The fundamental building block of the structure is the SbS₄³⁻ tetrahedral unit. In the cubic phase, these tetrahedra provide three-dimensional pathways for Na⁺ ion conduction.[2][3] The tetragonal structure represents a slight distortion from the cubic symmetry.[6]

Table 1: Crystallographic Data for Na₃SbS₄ Polymorphs

| Property | Tetragonal (t-NSS) | Cubic (c-NSS) |

| Space Group | P-42₁c (No. 114) | I-43m (No. 217)[7] |

| Lattice Parameters | a = b = 7.1597(5) Å, c = 7.2906(6) Å a = 7.1839(20) Å, c = 7.2615(32) Å | a = b = c = 7.1910(7) Å a = 7.17 Å[7] |

| Cell Volume (V) | ~374 ų[2] 373.08(6) ų | ~371.8 ų 368.14 ų[7] |

| Formula Units (Z) | 2[8] | 2[3] |

Electronic Band Structure and Properties

Theoretical studies, predominantly based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of Na₃SbS₄.

Band Gap

First-principles calculations indicate that ternary chalcogenides like Na₃SbS₄ possess a direct band gap.[1] The magnitude of the band gap is crucial; a wider gap corresponds to better electronic insulation, which is a desirable characteristic for a solid electrolyte. The Materials Project database, using DFT calculations, reports a band gap of 0.00 eV for the cubic phase, which is inconsistent with its function as an electrolyte and likely an artifact of the specific computational method (e.g., GGA functional) which is known to underestimate band gaps.[7] Defect calculations suggest a wider band gap, as the Fermi level can be shifted by doping, a phenomenon relevant only in materials with a significant gap.[9]

Density of States (DOS)

Analysis of the partial density of states (PDOS) provides insight into the atomic orbital contributions to the electronic bands.

-

Valence Band: The upper region of the valence band is primarily composed of p-orbitals from the sulfur (S) atoms.[1]

-

Conduction Band: The lower region of the conduction band is formed by the hybridization of antimony (Sb) and sulfur (S) p-orbitals.[1]

This indicates that the electronic transitions across the band gap predominantly involve the S and Sb atoms, with the Sb-S covalent bonds defining the core electronic properties.

Table 2: Electronic Properties of Na₃SbS₄

| Property | Value / Description | Source |

| Band Gap Nature | Direct[1] | Theoretical (DFT) |

| Calculated Band Gap | 0.00 eV (likely underestimated)[7] | Materials Project (DFT) |

| Valence Band Maximum (VBM) | Predominantly S p-orbitals[1] | Theoretical (DFT) |

| Conduction Band Minimum (CBM) | Hybridized Sb and S p-orbitals[1] | Theoretical (DFT) |

| Electronic Conductivity | 1.9 x 10⁻¹⁰ S cm⁻¹[6] | Experimental (DC Polarization) |

Methodologies: Experimental and Theoretical Protocols

Theoretical Calculation Protocols

The theoretical understanding of Na₃SbS₄'s electronic structure is almost exclusively derived from Density Functional Theory (DFT).

-

Software Package: The Vienna Ab initio Simulation Package (VASP) is commonly employed for these calculations.[2][4][10]

-

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is a standard choice for treating exchange-correlation energy.[2][10]

-

Basis Set: The Projector Augmented Wave (PAW) method is used to describe the interaction between ion cores and valence electrons.[4]

-

Computational Parameters:

-

Molecular Dynamics: DFT-based ab initio molecular dynamics (AIMD) simulations are also used to study Na⁺ ion diffusion mechanisms and the dynamic effects on the material's properties.[2][4]

Experimental Synthesis and Characterization

While direct experimental determination of the band structure (e.g., via Angle-Resolved Photoemission Spectroscopy - ARPES) is not widely reported for Na₃SbS₄, the synthesis and structural characterization protocols are well-documented.

-

Synthesis Methods:

-

Solid-State Reaction: Stoichiometric amounts of starting materials (e.g., Na, Sb, S or Na₂S, Sb, S) are sealed in a quartz tube under vacuum and heated to high temperatures (e.g., 700 °C) for extended periods.[2][8]

-

Mechanochemical Ball Milling: High-energy or low-energy ball milling is used to synthesize Na₃SbS₄, sometimes followed by a sintering step. This method can influence the resulting phase and crystallite size.[8][11]

-

Aqueous Solution Synthesis: A scalable synthesis route using aqueous solutions of Na₂S, Sb₂S₃, and elemental sulfur has also been developed.[12]

-

-

Structural Characterization:

-

X-ray Diffraction (XRD): Powder XRD is the primary technique used to identify the crystal phase, determine lattice parameters, and assess sample purity. Rietveld refinement of XRD data is employed for detailed structural analysis.[2][6][8]

-

Neutron Diffraction: This technique provides complementary structural information, particularly useful for accurately locating the light Na atoms in the lattice.[6]

-

-

Electrochemical Characterization:

Conclusion

The electronic structure of Na₃SbS₄ is characterized by a direct band gap, with the valence and conduction band edges dominated by sulfur and antimony orbitals, respectively. While Density Functional Theory has been the primary tool for investigating these properties, the results confirm the material's electronically insulating nature, a prerequisite for its application as a solid-state electrolyte. The synthesis and structural properties of both tetragonal and cubic phases are well-established experimentally. Future work involving direct experimental measurements of the band structure, such as through ARPES, would be invaluable for validating theoretical models and providing a more complete picture of the electronic landscape of this important material.

References

- 1. researchgate.net [researchgate.net]

- 2. arxiv.org [arxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. chemrxiv.org [chemrxiv.org]

- 10. ceder.berkeley.edu [ceder.berkeley.edu]

- 11. mdpi.com [mdpi.com]

- 12. Aqueous-solution synthesis of Na3SbS4 solid electrolytes for all-solid-state Na-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Thermal Stability of Anhydrous Sodium Thioantimonate: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the thermal properties of anhydrous sodium thioantimonate (Na₃SbS₄).

Anhydrous this compound (Na₃SbS₄) is a material of significant interest, particularly as a solid-state electrolyte in next-generation sodium-ion batteries. Its thermal stability is a critical parameter influencing its synthesis, handling, and performance in high-temperature applications. This technical guide provides a comprehensive overview of the thermal behavior of anhydrous Na₃SbS₄, including its phase transitions and decomposition, based on available scientific literature.

Thermal Behavior Overview

Anhydrous this compound is described as a remarkably stable substance, capable of withstanding elevated temperatures and pressures. Its thermal behavior is primarily characterized by a reversible phase transition at moderate temperatures and decomposition at significantly higher temperatures.

Phase Transition

Anhydrous Na₃SbS₄ exists in at least two polymorphs: a tetragonal phase that is stable at room temperature and a cubic phase that emerges at higher temperatures. This transition is a key characteristic of the material's thermal profile.

The transition from the tetragonal to the cubic phase is a reversible process that occurs in the temperature range of 120 °C to 210 °C.[1] A specific differential scanning calorimetry (DSC) study identified a clear endothermic peak at 175 °C, corresponding to this structural transformation. The cubic phase is particularly noted for its higher ionic conductivity, a crucial property for its application as a solid electrolyte. High-temperature X-ray diffraction patterns have confirmed that the cubic phase of Na₃SbS₄ is stable up to at least 300 °C.[1]

Thermal Decomposition

Thermogravimetric analysis (TGA) of anhydrous this compound shows no significant weight loss up to 300 °C, underscoring its stability at these temperatures.[1] However, a DSC study has observed a slight heat absorption peak at a much higher temperature of 528 °C. This thermal event suggests the onset of decomposition or a further phase transition at elevated temperatures.

While the precise decomposition products of anhydrous Na₃SbS₄ under inert atmosphere have not been definitively identified in the available literature, a potential decomposition pathway can be postulated. It is plausible that at high temperatures, Na₃SbS₄ could decompose into more stable binary sulfides, such as sodium sulfide (B99878) (Na₂S) and antimony trisulfide (Sb₂S₃), with the potential evolution of elemental sulfur.

It is important to distinguish thermal decomposition from chemical decomposition. When exposed to acids, this compound decomposes to form antimony pentasulfide (Sb₂S₅) and hydrogen sulfide (H₂S).

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data related to the thermal stability of anhydrous this compound.

| Thermal Event | Temperature Range (°C) | Technique | Observation |

| Tetragonal to Cubic Phase Transition | 120 - 210 | DSC, XRD | Reversible endothermic transition |

| Thermal Stability | Up to 300 | TGA | No significant weight loss |

| High-Temperature Thermal Event | 528 | DSC | Slight heat absorption peak |

Table 1: Summary of Thermal Events for Anhydrous Na₃SbS₄.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible thermal analysis. The following section outlines a typical methodology for the thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of anhydrous this compound.

Sample Preparation

Due to the sensitivity of thioantimonates to moisture and air, all sample handling and preparation should be performed in an inert atmosphere, such as a glovebox filled with argon or nitrogen. The anhydrous Na₃SbS₄ is typically prepared by heating its hydrated form, Schlippe's salt (Na₃SbS₄·9H₂O), under vacuum.

TGA-DSC Analysis

A simultaneous TGA-DSC instrument is ideal for characterizing the thermal stability of anhydrous Na₃SbS₄.

-

Instrument: Simultaneous Thermogravimetric Analyzer/Differential Scanning Calorimeter (TGA/DSC).

-

Sample Crucible: Alumina or platinum crucibles are recommended for high-temperature analysis.

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to maintain an inert environment.

-

Heating Rate: A controlled heating rate, typically 5 °C/min to 10 °C/min, is used to ensure thermal equilibrium and good resolution of thermal events.

-

Temperature Program:

-

Equilibrate at room temperature (e.g., 25 °C).

-

Ramp up to a final temperature (e.g., 600 °C or higher) at the specified heating rate.

-

-

Data Collection: Continuously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

Visualizations

Thermal Events Workflow

The following diagram illustrates the sequence of thermal events observed for anhydrous this compound upon heating.

Caption: Thermal event pathway for anhydrous Na₃SbS₄.

TGA-DSC Experimental Workflow

This diagram outlines the key steps in performing a TGA-DSC analysis of anhydrous this compound.

Caption: Experimental workflow for TGA-DSC analysis.

References

solubility of Schlippe's salt in polar solvents

An In-depth Technical Guide on the Solubility of Schlippe's Salt in Polar Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schlippe's salt, chemically known as sodium thioantimonate nonahydrate (Na₃SbS₄·9H₂O), is a sulfur salt of antimony that finds applications in various fields, including as a source of high-purity antimony sulfide (B99878) and in the preparation of materials for sodium-ion batteries. A thorough understanding of its solubility in different solvent systems is crucial for its application in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the , detailed experimental protocols for solubility determination, and logical diagrams illustrating relevant processes.

Physicochemical Properties of Schlippe's Salt

Schlippe's salt is a yellow, crystalline solid. It is known to be sensitive to air and moisture, which can affect its stability and solubility characteristics. Key physicochemical properties are summarized below:

-

Molecular Formula: Na₃SbS₄·9H₂O

-

Molar Mass: 481.11 g/mol

-

Appearance: Yellow crystalline solid

-

Melting Point: 87 °C[1]

-

Stability: Decomposes in weak acids.[1]

Solubility of Schlippe's Salt in Polar Solvents

The solubility of a substance is a fundamental property that dictates its utility in solution-based applications. This section details the solubility of Schlippe's salt in various polar solvents based on available literature.

Aqueous Solubility

Schlippe's salt is highly soluble in water. The solubility increases significantly with temperature, indicating an endothermic dissolution process. Quantitative solubility data in water is presented in Table 1.

Table 1: Aqueous Solubility of Schlippe's Salt

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 0 | 13.4 |

| 20 | 27.9 |

| 80 | 88.3 |

(Data sourced from ChemicalBook[1])

Solubility in Other Polar Solvents

Quantitative solubility data for Schlippe's salt in polar solvents other than water is scarce in the reviewed literature.

-

Alcohols (Ethanol, Methanol): Schlippe's salt is reported to be insoluble in alcohol.[1] While some synthetic procedures mention the use of methanol (B129727) as a reaction medium, specific solubility values are not provided.

-

Acetone (B3395972): There is no readily available quantitative data on the solubility of Schlippe's salt in acetone. Generally, the solubility of inorganic salts in acetone is limited.

-

Dimethyl Sulfoxide (DMSO): While some literature mentions the use of DMSO in reactions involving thioantimonates, no quantitative solubility data for Schlippe's salt in DMSO has been found.

-

Formamide (B127407): No specific data on the solubility of Schlippe's salt in formamide was found during the literature review.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many scientific and industrial processes. The following section outlines a detailed protocol for determining the solubility of Schlippe's salt using the gravimetric method, a widely accepted and reliable technique for inorganic salts.

Gravimetric Method

This method involves preparing a saturated solution, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solute.

4.1.1. Materials and Equipment

-

Schlippe's Salt (Na₃SbS₄·9H₂O)

-

Polar solvent of interest (e.g., deionized water)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Beakers or flasks with stoppers

-

Magnetic stirrer and stir bars

-

Syringe with a membrane filter (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing dishes or evaporating dishes

-

Drying oven

-

Desiccator

4.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of Schlippe's salt to a known volume of the desired polar solvent in a beaker or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the beaker in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, stop stirring and allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 10 mL) of the supernatant (the clear liquid above the solid) using a syringe fitted with a membrane filter. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Record the total mass of the dish and the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition temperature of Schlippe's salt (e.g., 60-70 °C).

-

Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dry salt residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

4.1.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = [(Mass of dish + dry salt) - (Mass of empty dish)] / [(Mass of dish + solution) - (Mass of dish + dry salt)] * 100

Alternative Analytical Technique: Spectrophotometry

For a more rapid or automated analysis, the concentration of antimony in the saturated solution can be determined using spectrophotometric methods. This involves creating a calibration curve with standard solutions of known antimony concentrations and then measuring the absorbance of the filtered saturated solution. Various colorimetric methods for antimony determination are available in the literature.[2][3][4]

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Logical Diagram of Schlippe's Salt Synthesis

Caption: Logical Diagram of Schlippe's Salt Synthesis.

Conclusion

This technical guide has summarized the available information on the . While it is highly soluble in water, with solubility increasing with temperature, there is a lack of quantitative data for other polar solvents. The provided experimental protocol for the gravimetric method offers a reliable approach for researchers to determine the solubility of Schlippe's salt in their specific solvent systems. The included diagrams provide a clear visual representation of the experimental workflow and a common synthesis route. Further research is warranted to quantify the solubility of Schlippe's salt in a broader range of polar organic solvents to expand its applicability in various chemical processes.

References

- 1. This compound CAS#: 13776-84-6 [m.chemicalbook.com]

- 2. Determination of antimony in concentrates, ores and non-ferrous materials by atomic-absorption spectrophotometry after iron-lanthanum collection, or by the iodide method after further xanthate extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. The direct spectrophotometric determination of antimony in gold-antimony alloys and white metals - Analyst (RSC Publishing) [pubs.rsc.org]

theoretical studies of Sodium thioantimonate

An In-depth Technical Guide on the Theoretical Studies of Sodium Thioantimonate

Abstract

This compound (Na₃SbS₄) has emerged as a highly promising solid-state electrolyte (SSE) for next-generation all-solid-state sodium-ion batteries, primarily due to its high ionic conductivity and favorable mechanical properties.[1][2] Theoretical studies, particularly those employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have been instrumental in elucidating the fundamental properties that govern its performance.[3][4] This technical guide provides a comprehensive overview of the theoretical research on Na₃SbS₄, detailing its crystal structures, the computational methodologies used to study it, and key findings regarding phase stability, ion transport mechanisms, and the effects of doping. By correlating theoretical predictions with experimental validations, this document aims to serve as a core resource for researchers and professionals in materials science and battery development.

Introduction

The increasing demand for safe and high-energy-density storage systems has catalyzed research into all-solid-state batteries.[5] In this context, sodium-ion batteries offer a sustainable alternative to lithium-ion technology due to the natural abundance of sodium.[6] The sulfide-based solid electrolyte, this compound (Na₃SbS₄), has garnered significant attention for its high room-temperature ionic conductivity, which can exceed 1 mS/cm.[1][7] The hydrated form, Na₃SbS₄·9H₂O, is historically known as Schlippe's Salt.[3][8]

Computational modeling provides powerful insights into the atomic-scale phenomena that are often difficult to probe experimentally.[3] Theoretical studies based on DFT have been crucial for understanding the electronic structure, thermodynamic stability, and Na-ion diffusion pathways in Na₃SbS₄.[3][4][6] This guide synthesizes the current theoretical understanding of this important material, focusing on the computational workflows, structural properties, and strategies to enhance its ionic conductivity.

Fundamental Crystal Structures

Anhydrous Na₃SbS₄ is known to exist in at least two critical polymorphs: a tetragonal phase stable at room temperature and a cubic phase that emerges at higher temperatures.[3] The fundamental building block in these structures is the discrete tetrahedral [SbS₄]³⁻ anion, with Sb-S bond distances measured at approximately 2.33 Å.[3][8]

-

Tetragonal Phase (t-Na₃SbS₄): This is the room-temperature stable polymorph. Different studies have reported slightly varying lattice parameters, with a representative structure belonging to the P-42₁c space group.[3][6] It features two distinct crystallographic sites for sodium ions.[3]

-

Cubic Phase (c-Na₃SbS₄): At elevated temperatures, Na₃SbS₄ undergoes a reversible phase transition to a cubic structure, often with the I-43m space group.[3][6] This phase is characterized by a more symmetrical arrangement of atoms and is associated with higher ionic conductivity.[2][6] Notably, mechanochemical processes like high-energy ball milling can stabilize this high-conductivity cubic phase at ambient temperatures.[3][6]

Table 1: Crystallographic Data for Na₃SbS₄ Polymorphs

| Property | Tetragonal (t-Na₃SbS₄) | Cubic (c-Na₃SbS₄) |

| Space Group | P-42₁c[6] | I-43m[3] |

| Lattice Parameters (Å) | a, b = 7.1597, c = 7.2906[6] | a = b = c = 7.1910[6] |

| Stability | Room Temperature[3] | High Temperature[3][6] |

Theoretical Modeling Methodologies

The theoretical investigation of Na₃SbS₄ primarily relies on first-principles calculations based on Density Functional Theory (DFT) and subsequent molecular dynamics simulations.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure and thermodynamic properties of materials.[3] For Na₃SbS₄, DFT calculations are essential for determining formation energies, assessing phase stability, and calculating the energy barriers for ion migration.[3][9]

Ab Initio Molecular Dynamics (AIMD)

To study the dynamic process of ion transport, DFT-based molecular dynamics simulations are employed.[4][6] By calculating the forces on each atom from first principles, AIMD can simulate the movement of sodium ions through the crystal lattice over time, allowing for the direct calculation of diffusion coefficients and ionic conductivity.[4][6]

Caption: Workflow for theoretical investigation of Na₃SbS₄.

Key Theoretical Insights and Findings

Phase Stability and Transitions

DFT calculations of formation energy help in understanding the relative stability of the tetragonal and cubic phases.[3] The transition between these phases is reversible, as demonstrated by both differential scanning calorimetry (DSC) experiments and theoretical models.[2][6] A key insight from theoretical work is understanding how mechanical energy from ball milling can overcome the activation barrier for the phase transition, effectively stabilizing the more conductive cubic phase.[3]

Caption: Phase transition pathway in this compound.

Sodium Ion Conduction Mechanisms

AIMD simulations have been pivotal in comparing the Na⁺ diffusion performance in the two primary polymorphs.[2][6]

-

Vacancy-Mediated Diffusion: Theoretical studies confirm that Na⁺ vacancies are crucial for activating superionic conductivity.[4][9] Without vacancies, Na⁺ ions have limited mobility.

-

Phase Impact: Both experiment and theory reveal that the ionic conductivity of c-Na₃SbS₄ is higher than that of t-Na₃SbS₄, although they are in the same order of magnitude.[2][6] AIMD simulations show that Na⁺ diffusivity is generally higher in the cubic structure at temperatures below 800 K.[6] The computed Na-ion vacancy migration energy in the tetragonal phase is approximately 0.1 eV.[9][10]

-

Concerted Migration: The diffusion process is characterized by the concerted or correlated motion of multiple Na⁺ ions, which facilitates high mass transport of charge carriers.[4][11]

Effects of Doping for Enhanced Conductivity

A central focus of theoretical work has been to guide the design of Na₃SbS₄ variants with enhanced conductivity through doping.

-

Aliovalent Doping: Substituting Sb⁵⁺ with a higher-valent cation like Tungsten (W⁶⁺) or Molybdenum (Mo⁶⁺) is a key strategy.[4][12][13] To maintain charge neutrality, this substitution creates vacancies in the Na⁺ sublattice (e.g., in Na₃₋ₓSb₁₋ₓWₓS₄), which directly increases the concentration of charge carriers.[4][14] DFT-MD calculations confirm that these vacancies are essential for the observed enhancement in ionic conductivity.[4]

-

Anion Doping: Doping at the sulfur site with halides like Chlorine (Cl⁻) or Bromine (Br⁻) has also been explored theoretically.[15] DFT-MD calculations predict that this can directly lower the Na⁺ ion activation energy by modulating the size of the bottleneck in the Na⁺ diffusion pathway.[15]

Caption: Logical flow of conductivity enhancement via doping.

Table 2: Theoretical and Experimental Properties of Pristine and Doped Na₃SbS₄

| Compound | Phase | Ionic Conductivity (RT, mS/cm) | Activation Energy (Eₐ, eV) | Source (Theoretical/Experimental) |

| Na₃SbS₄ | Tetragonal | 1.77[6] | 0.21[1][16] - 0.216[7] | Experimental |

| Na₃SbS₄ | Cubic | 2.8[6] | - | Experimental |

| Na₂.₈₈Sb₀.₈₈W₀.₁₂S₄ | Cubic | 32[4] | ~0.17 (calculated from series)[4] | Experimental |

| Na₂.₇W₀.₃Sb₀.₇S₄ | Orthorhombic | 14.5[11][12][13] | 0.12[11][12][13] | Experimental |

| Na₂.₈₉₅W₀.₃Sb₀.₇S₄ | Pseudo-cubic | 24.2[11][12][13] | 0.09[11][12][13] | Experimental |

| Na₂.₉₃₇₅SbS₄ (1 vacancy) | Cubic | - | - | Theoretical (DFT-MD)[4] |

| Na₂.₈₇₅Sb₀.₈₇₅W₀.₁₂₅S₄ (2 vacancies) | Cubic | - | Lower Eₐ than undoped[4] | Theoretical (DFT-MD)[4] |

| Halide-Doped Na₃SbS₄ | Cubic | - | ~0.1 (at 4% Na vacancy)[15] | Theoretical (DFT-MD)[15] |

Experimental Protocols for Validation

Theoretical findings are validated through synthesis and characterization. The protocols below are representative of methods used to create and test Na₃SbS₄ materials discussed in computational studies.

Synthesis Protocol: Solid-State Reaction

This method is used to synthesize the tetragonal Na₃SbS₄ precursor.[6]

-

Materials: Sodium granules (Na), Antimony powder (Sb), and Sulfur powder (S).[6]

-

Stoichiometry: Weigh starting materials in a molar ratio of Na:Sb:S = 3:1:4.[6]

-

Environment: All handling must be performed in an argon-filled glove box with H₂O and O₂ levels below 0.5 ppm.[6]

-

Mixing & Sealing: Load the mixed powders into a glassy carbon crucible, which is then vacuum-sealed inside a quartz tube.[6]

-

Heating Profile: The specific heating profile (temperature and duration) is applied to facilitate the solid-state reaction, which is often detailed in the specific experimental study being replicated.

Synthesis Protocol: Mechanochemical Ball Milling

This method is used to induce phase transitions and synthesize materials like cubic Na₃SbS₄ at room temperature.[6][7]

-

Precursor: Start with a precursor material, such as tetragonal Na₃SbS₄ synthesized via a solid-state reaction or Na₃SbS₄·9H₂O.[6][7]

-

Milling: Load the precursor powder into a milling jar (e.g., made of zirconia) with milling balls (e.g., ZrO₂).[7]

-

Parameters: Perform high-energy ball milling for a specified duration (e.g., 20 hours) and rotation speed (e.g., 250 rpm).[6][7] The process introduces mechanical energy to induce the tetragonal-to-cubic phase transition.[6]

-

Handling: All transfers and handling of the powder post-milling should be conducted in an inert-gas (e.g., Argon) glove box.[7]

Characterization Protocol: Electrochemical Impedance Spectroscopy (EIS)

EIS is the standard technique to measure the ionic conductivity of the synthesized solid electrolyte.[6]

-

Pellet Preparation: Press the synthesized Na₃SbS₄ powder into a dense pellet of a known diameter and thickness under high pressure (e.g., 350 MPa).[11]

-

Cell Assembly: Sandwich the electrolyte pellet between two ion-blocking (e.g., gold) or non-blocking (e.g., sodium metal) electrodes in a sealed test cell.

-

Measurement: Apply a small AC voltage perturbation over a wide range of frequencies and measure the resulting current to obtain the impedance spectrum (Nyquist plot).[6]

-

Analysis: Fit the impedance data to an equivalent circuit model to extract the bulk and grain boundary resistances of the material. Calculate the total ionic conductivity (σ) using the formula σ = L / (R × A), where L is the pellet thickness, R is the total resistance, and A is the electrode area.[6]

Challenges and Future Directions

Despite the promising properties of Na₃SbS₄, challenges remain. A critical issue is the electrochemical stability at the interface with a sodium metal anode.[9][15] Theoretical simulations have shown that this interface can be unstable, leading to the formation of a conductive solid electrolyte interphase (SEI) likely related to the reduction of SbS₄³⁻ tetrahedra to SbS₃³⁻ trigonal pyramids.[9][10] This can contribute to dendrite initiation and growth.[15]

Future theoretical work will likely focus on:

-

Interfacial Engineering: Designing stable interfaces through coatings or artificial SEI layers.[3]

-

Novel Dopant Screening: Using high-throughput computational screening to identify new aliovalent or isovalent dopants that can further optimize ionic conductivity and stability.[14]

-

Amorphous Systems: Investigating the structure and ion transport in amorphous or glassy Na₃SbS₄ systems, which may offer different properties compared to their crystalline counterparts.

Conclusion

Theoretical studies, predominantly using DFT and AIMD simulations, have provided indispensable atomic-scale insights into the structure, stability, and ionic conductivity of this compound. These computational approaches have successfully explained the high conductivity of the cubic phase, elucidated the critical role of Na⁺ vacancies, and established a clear mechanism for conductivity enhancement through aliovalent doping. The strong correlation between theoretical predictions and experimental results underscores the power of computational materials science in accelerating the design and development of advanced solid-state electrolytes for next-generation sodium-ion batteries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound Research Chemical [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mcgill.ca [mcgill.ca]

- 6. arxiv.org [arxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Sodium thioantimoniate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]

- 12. osti.gov [osti.gov]

- 13. Heavily Tungsten-Doped this compound Solid-State Electrolytes with Exceptionally Low Activation Energy for Ionic Diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Theoretical study on stability and ion transport property with halide doping of Na3SbS4 electrolyte for all-solid-state batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and Characterization of Na3SbS4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A Comparative Study [dspace.mit.edu]

An In-depth Technical Guide to Single Crystal X-ray Diffraction of Sodium Thioantimonate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural characteristics of sodium thioantimonate (Na₃SbS₄), a material of significant interest in the development of solid-state batteries. This document details the experimental protocols for producing single crystals of Na₃SbS₄ and the subsequent analysis using single-crystal X-ray diffraction (XRD).

Introduction to this compound

This compound, and particularly its nonahydrate form known as Schlippe's salt (Na₃SbS₄·9H₂O), is a sulfosalt that has garnered considerable attention for its potential applications in energy storage.[1] The anhydrous form of Na₃SbS₄ exists in at least two polymorphs: a tetragonal phase that is stable at room temperature and a cubic phase that emerges at elevated temperatures.[2][3] The arrangement of the sodium cations and the central tetrathioantimonate anion ([SbS₄]³⁻) defines its distinct crystalline phases.[1][4] The fundamental building block in this compound(V) is the discrete tetrahedral [SbS₄]³⁻ anion.[2]

Synthesis of this compound Single Crystals

The production of high-quality single crystals is a critical prerequisite for accurate single-crystal X-ray diffraction analysis. This compound can be synthesized through various methods, including aqueous-solution routes, solid-state reactions, and mechanochemical processes.[5][6]

Aqueous-Solution Synthesis of Na₃SbS₄·9H₂O (Schlippe's Salt)

This method is a common route to produce the hydrated form of this compound.

Experimental Protocol:

-

Reactant Preparation: A mixture of antimony trisulfide (Sb₂S₃), elemental sulfur (S), and an aqueous sodium sulfide (B99878) (Na₂S) solution is prepared. Alternatively, Na₂S can be generated in situ by reacting sodium hydroxide (B78521) (NaOH) and sulfur.[4]

-

Reaction: The reactants are heated in an aqueous solution. A typical reaction is: 3 Na₂S + 2 S + Sb₂S₃ + 18 H₂O → 2 Na₃SbS₄·9H₂O.[4]

-

Crystallization: The resulting solution is allowed to cool slowly to facilitate the growth of large, well-formed single crystals of Na₃SbS₄·9H₂O.

-

Isolation and Drying: The crystals are then isolated from the solution by filtration and dried.

Solid-State and Mechanochemical Synthesis of Anhydrous Na₃SbS₄

Anhydrous polymorphs of this compound are typically prepared through solid-state reactions, often assisted by mechanochemical methods like ball milling.

Experimental Protocol:

-

Precursor Mixture: Stoichiometric amounts of sodium sulfide (Na₂S), antimony (Sb), and sulfur (S) powders are thoroughly mixed.[7]

-

Ball Milling (Mechanochemical Activation): The powder mixture is subjected to high-energy ball milling for a specified duration (e.g., 20 hours). This process can induce the formation of the desired crystalline phase directly or create a more reactive precursor for subsequent sintering.[5][7]

-

Pelletizing and Sintering: The ball-milled powder is pressed into a pellet and then sintered in an inert atmosphere (e.g., argon) or under vacuum at elevated temperatures (e.g., 250-450 °C).[7][8] The specific sintering temperature and duration will influence the resulting polymorph (tetragonal or cubic).

-

Cooling: The sintered pellet is cooled to room temperature to obtain the anhydrous Na₃SbS₄.

The following diagram illustrates the general workflow for the synthesis of different this compound polymorphs.

References

- 1. researchgate.net [researchgate.net]

- 2. Unveiling the relationship between polymorphism and ionic conductivity in Na 3−x Sb 1−x W x S 4 solid electrolyte for Na-ion batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA04541F [pubs.rsc.org]

- 3. osti.gov [osti.gov]

- 4. Sodium thioantimoniate - Wikipedia [en.wikipedia.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Aqueous-solution synthesis of Na3SbS4 solid electrolytes for all-solid-state Na-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Toxicological Profile of Sodium Thioantimonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult with a qualified professional for specific guidance.

Introduction

Sodium thioantimonate (Na₃SbS₄), also known as Schlippe's salt in its nonahydrate form, is an inorganic compound containing pentavalent antimony. While its applications are specialized, understanding its toxicological profile is crucial for ensuring safety in research and development settings. This guide provides a comprehensive overview of the available toxicological data for this compound and related pentavalent antimony compounds, details of experimental methodologies for key toxicological assays, and insights into its potential mechanisms of toxicity.

Hazard Classification and Labeling

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][2][3][4] |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled[1][2][3][4] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[1][4] |

Signal Word: Warning

Hazard Pictograms:

Toxicological Data

Quantitative toxicological data for this compound are limited. The following tables summarize the available information for this compound and surrogate pentavalent antimony compounds. It is generally recognized that pentavalent antimony compounds are less toxic than their trivalent counterparts.[3][5][6][7]

Acute Toxicity

| Endpoint | Species | Route | Value | Compound | Reference |

| LD₅₀ | - | Oral | No data available | This compound | - |

| LC₅₀ | - | Inhalation | No data available | This compound | - |